molecular formula C20H19N3O2S B14272360 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one CAS No. 136507-02-3

6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one

Cat. No.: B14272360
CAS No.: 136507-02-3
M. Wt: 365.5 g/mol
InChI Key: YMZWNHMMZJDPGR-UHFFFAOYSA-N
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Description

6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety fused with a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are involved in bacterial and cancer cell proliferation . The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one is unique due to its complex structure, which combines a benzothiazole moiety with a pyrazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

136507-02-3

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-5-methoxy-4-propylphenol

InChI

InChI=1S/C20H19N3O2S/c1-3-6-12-9-13(16(24)10-17(12)25-2)19-14(11-21-23-19)20-22-15-7-4-5-8-18(15)26-20/h4-5,7-11,24H,3,6H2,1-2H3,(H,21,23)

InChI Key

YMZWNHMMZJDPGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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